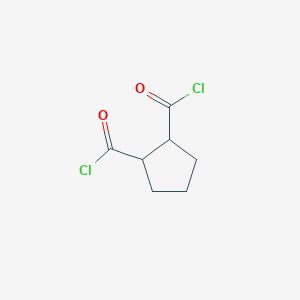
Cyclopentane-1,2-dicarbonyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentane-1,2-dicarbonyl dichloride is an organic compound characterized by a cyclopentane ring with two carbonyl chloride groups attached at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentane-1,2-dicarbonyl dichloride can be synthesized through the chlorination of cyclopentane-1,2-dicarboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. The reaction is carried out under reflux conditions, where the cyclopentane-1,2-dicarboxylic acid is treated with the chlorinating agent, resulting in the formation of this compound and the release of by-products such as sulfur dioxide (SO₂) or phosphorus oxychloride (POCl₃).
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of cyclopentane-1,2-dicarboxylic acid and the chlorinating agent into a reactor, maintaining optimal reaction conditions to ensure high yield and purity of the product. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: Cyclopentane-1,2-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride groups can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Reduction Reactions: The compound can be reduced to cyclopentane-1,2-dimethanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Hydrolysis: In the presence of water, this compound hydrolyzes to form cyclopentane-1,2-dicarboxylic acid and hydrochloric acid (HCl).
Common Reagents and Conditions:
Substitution: Nucleophiles such as ammonia (NH₃), ethanol (C₂H₅OH), or hydrogen sulfide (H₂S) under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Hydrolysis: Water or aqueous base under ambient conditions.
Major Products:
Substitution: Amides, esters, thioesters.
Reduction: Cyclopentane-1,2-dimethanol.
Hydrolysis: Cyclopentane-1,2-dicarboxylic acid.
Scientific Research Applications
Cyclopentane-1,2-dicarbonyl dichloride finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cyclopentane-1,2-dicarbonyl dichloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate in the formation of more complex structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Cyclopentane-1,2-dicarbonyl dichloride can be compared with other similar compounds such as:
Cyclopentane-1,2-dicarboxylic acid: The parent compound from which this compound is derived.
Cyclopentane-1,2-dimethanol: A reduction product of this compound.
Cyclopentane-1,2-dicarboximide: Another derivative of cyclopentane-1,2-dicarboxylic acid with different functional groups.
Uniqueness: this compound is unique due to its dual carbonyl chloride groups, which impart distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in both research and industrial applications.
Properties
CAS No. |
501666-10-0 |
|---|---|
Molecular Formula |
C7H8Cl2O2 |
Molecular Weight |
195.04 g/mol |
IUPAC Name |
cyclopentane-1,2-dicarbonyl chloride |
InChI |
InChI=1S/C7H8Cl2O2/c8-6(10)4-2-1-3-5(4)7(9)11/h4-5H,1-3H2 |
InChI Key |
RWRQCVAIGFYBHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















